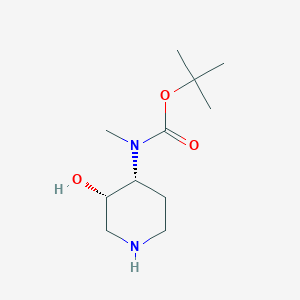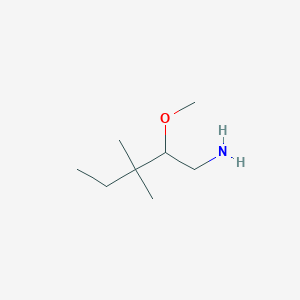![molecular formula C9H7FN2O2 B13322327 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)
2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is a heterocyclic compound that features a fluorine atom and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-acetic acid: Shares the imidazo[1,2-a]pyridine core but lacks the fluorine atom.
2-(1H-Imidazol-2-yl)pyridine: Another imidazo[1,2-a]pyridine derivative with different substituents.
Uniqueness: 2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-fluoro-2-imidazo[1,2-a]pyridin-5-ylacetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-8(9(13)14)6-2-1-3-7-11-4-5-12(6)7/h1-5,8H,(H,13,14) |
InChI Key |
GHRLCMYGMZFEFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)


